N-(2-Methoxybenzyl)cyclopropanamine hydrochloride
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Overview
Description
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a cyclopropane derivative that features a methoxybenzyl group attached to the nitrogen atom of the cyclopropanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The cyclopropane ring can be reduced to form a more stable alkane structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzylcyclopropanamine or 2-formylbenzylcyclopropanamine.
Reduction: Formation of N-(2-Methoxyethyl)cyclopropanamine.
Substitution: Formation of N-(2-Alkoxybenzyl)cyclopropanamine derivatives.
Scientific Research Applications
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxybenzyl)cyclopropanamine hydrochloride
- N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
- N-(2-Methylbenzyl)cyclopropanamine hydrochloride
Uniqueness
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10;/h2-5,10,12H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJPMAMRFMZFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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